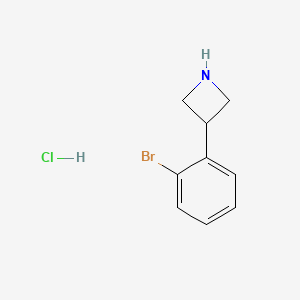
1-(3-bromo-5-chlorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-chlorophenyl)propan-1-one (BCP) is a chemical compound that is widely used in scientific research and laboratory experiments. BCP is a brominated phenyl propanone, and it is a white crystalline solid with a melting point of approximately 118-120 °C. BCP is an important intermediate for the synthesis of pharmaceuticals, agrochemicals and other organic compounds, and it has been used in a wide range of laboratory experiments.
Applications De Recherche Scientifique
1-(3-bromo-5-chlorophenyl)propan-1-one has a wide range of applications in scientific research, including the synthesis of pharmaceuticals and agrochemicals, the study of biological systems, and the development of new materials. 1-(3-bromo-5-chlorophenyl)propan-1-one has been used in the synthesis of a variety of drugs, including the anti-inflammatory drug ibuprofen, the anticonvulsant drug gabapentin, and the anti-cancer drug paclitaxel. 1-(3-bromo-5-chlorophenyl)propan-1-one has also been used in the synthesis of agrochemicals such as the herbicide glyphosate and the insecticide chlorpyrifos. In addition, 1-(3-bromo-5-chlorophenyl)propan-1-one has been used in the study of biological systems, including the study of enzyme-catalyzed reactions, the study of protein-DNA interactions, and the study of molecular recognition. 1-(3-bromo-5-chlorophenyl)propan-1-one has also been used in the development of new materials, such as polymers, nanomaterials, and nanocomposites.
Mécanisme D'action
1-(3-bromo-5-chlorophenyl)propan-1-one is a brominated phenyl propanone, and it is believed to act as a Lewis acid catalyst in chemical reactions. 1-(3-bromo-5-chlorophenyl)propan-1-one is believed to catalyze the formation of covalent bonds between two molecules by forming a transition state in which the two molecules are held together by a weak bond. The weak bond is then broken, allowing the two molecules to form a stronger covalent bond.
Biochemical and Physiological Effects
1-(3-bromo-5-chlorophenyl)propan-1-one is not known to have any direct biochemical or physiological effects. However, 1-(3-bromo-5-chlorophenyl)propan-1-one has been used in the synthesis of a variety of drugs, which may have biochemical and physiological effects. For example, ibuprofen is an anti-inflammatory drug that is believed to act by blocking the production of prostaglandins, which are molecules that cause inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(3-bromo-5-chlorophenyl)propan-1-one in lab experiments is that it is a relatively inexpensive and readily available starting material. 1-(3-bromo-5-chlorophenyl)propan-1-one is also a relatively stable compound, and it is not prone to decomposition or oxidation. However, 1-(3-bromo-5-chlorophenyl)propan-1-one can be toxic if inhaled or ingested, and it should be handled with care in the laboratory.
Orientations Futures
1-(3-bromo-5-chlorophenyl)propan-1-one has been used in a wide range of laboratory experiments, and there are numerous potential future directions for its use. 1-(3-bromo-5-chlorophenyl)propan-1-one could be used in the synthesis of new drugs and agrochemicals, and it could be used in the study of biological systems, such as the study of enzyme-catalyzed reactions, the study of protein-DNA interactions, and the study of molecular recognition. 1-(3-bromo-5-chlorophenyl)propan-1-one could also be used in the development of new materials, such as polymers, nanomaterials, and nanocomposites. In addition, 1-(3-bromo-5-chlorophenyl)propan-1-one could be used in the synthesis of polymers for use in biotechnology applications, such as gene delivery, tissue engineering, and drug delivery. Finally, 1-(3-bromo-5-chlorophenyl)propan-1-one could be used in the synthesis of new catalysts, such as organometallic catalysts, that could be used in a variety of industrial processes.
Méthodes De Synthèse
1-(3-bromo-5-chlorophenyl)propan-1-one can be synthesized from a variety of starting materials, including bromobenzene and chlorobenzene, using a Friedel-Crafts alkylation reaction. The reaction involves the addition of a Lewis acid catalyst such as aluminum chloride or boron trifluoride to the starting materials, followed by the addition of an alkylating agent such as propionyl chloride. The reaction can be carried out in either a batch or continuous process, and the yield of the reaction can be increased by the addition of a quenching agent such as water.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromo-5-chlorophenyl)propan-1-one involves the conversion of 3-bromo-5-chlorobenzene to 3-bromo-5-chlorophenylacetic acid, followed by the conversion of the acid to the corresponding acid chloride. The acid chloride is then reacted with propanone to yield the final product.", "Starting Materials": [ "3-bromo-5-chlorobenzene", "Sodium hydroxide", "Sodium hypochlorite", "Acetic acid", "Thionyl chloride", "Propanone" ], "Reaction": [ "Step 1: 3-bromo-5-chlorobenzene is treated with sodium hydroxide and sodium hypochlorite to yield 3-bromo-5-chlorophenylacetic acid.", "Step 2: The acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 3: The acid chloride is reacted with propanone in the presence of a catalyst such as aluminum chloride to yield 1-(3-bromo-5-chlorophenyl)propan-1-one." ] } | |
Numéro CAS |
1261568-27-7 |
Nom du produit |
1-(3-bromo-5-chlorophenyl)propan-1-one |
Formule moléculaire |
C9H8BrClO |
Poids moléculaire |
247.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



